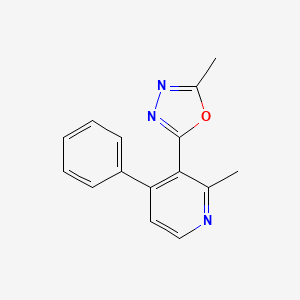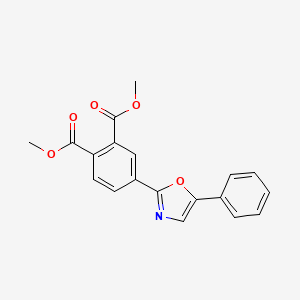![molecular formula C15H19NO4S B5507356 7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5507356.png)
7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-oxa-7-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-oxa-7-azaspiro[4.5]decane often involves intricate steps. For instance, the synthesis of 8,10-dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane, a related compound, was achieved through the reaction of 4-methyl-1-oxa-4-azaspiro[4.5]decane with propylene oxide, as confirmed by IR and NMR spectroscopy and mass spectrometry (Kukharev, 1995). Similarly, 8-oxa-2-azaspiro[4.5]decane was synthesized from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane (Ogurtsov & Rakitin, 2020).
Molecular Structure Analysis
The molecular structure of compounds in the azaspirodecane family is often elucidated through crystallographic and spectroscopic methods. For example, the crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane was determined to be monoclinic, space group P21ln (Wen, 2002).
Chemical Reactions and Properties
The chemical reactions of these compounds are diverse. For instance, 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione exhibits enhanced reactivity in the Castagnoli-Cushman reaction with imines (Rashevskii et al., 2020). Additionally, the synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists indicate diverse chemical properties and potential applications (Brubaker & Colley, 1986).
Physical Properties Analysis
The physical properties of azaspirodecane derivatives are typically characterized by their crystalline structures and molecular conformations. For example, a conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione stereoisomers revealed significant insights into their molecular architecture (Żesławska et al., 2017).
Chemical Properties Analysis
Chemical properties are closely linked with the compound's reactivity and potential applications. The synthesis and crystal structure of compounds like 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane provide insights into their chemical behavior and potential for further modification (Wen, 2002).
Aplicaciones Científicas De Investigación
Synthetic Approaches and Biological Activities
Spiro compounds, including those related to 7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-oxa-7-azaspiro[4.5]decane, have garnered interest due to their presence in both natural and synthetic products with significant biological activities. The unique skeletal structures of these compounds pose synthetic challenges but also offer potential applications in various fields of chemistry and pharmacology. For example, synthetic strategies for spiroaminals, closely related to the chemical , have been extensively studied, highlighting the compound's relevance in developing new synthetic methodologies and potential biological applications (Sinibaldi & Canet, 2008).
Pharmacological Potential
Research has demonstrated the pharmacological potential of similar spiro compounds. For instance, certain derivatives have been evaluated for their dopamine agonist activity, although with varying degrees of success. Such studies underscore the potential of spiro compounds in developing new therapeutic agents, despite the specific 7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-oxa-7-azaspiro[4.5]decane not being directly mentioned, the related research provides insight into the compound's possible pharmacological avenues (Brubaker & Colley, 1986).
Antibacterial Activity
Spiro derivatives have shown promising antibacterial activities, indicating potential applications in combating bacterial infections. The synthesis and evaluation of compounds with similar backbones for antibacterial efficacy against various strains suggest that further exploration of 7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-oxa-7-azaspiro[4.5]decane could uncover valuable antimicrobial properties (Natarajan et al., 2021).
Environmental and Analytical Applications
Additionally, spiro compounds have been applied in environmental and analytical chemistry, such as in the removal of water-soluble carcinogenic azo dyes and aromatic amines, showcasing the compound's potential utility beyond biological applications. The development of polymers based on spirocyclic structures for dye removal demonstrates the versatility and applicability of these compounds in environmental remediation and analytical methodologies (Akceylan, Bahadir, & Yılmaz, 2009).
Mecanismo De Acción
The mechanism of action of this compound could be related to its ability to absorb light in the visible spectrum . Poly (4,7-bis (2,3-dihydrothieno [3,4-b] [1,4]dioxin-5-yl)benzo [c] [1,2,5]thiadiazole) (PEDAD) is a neutral state green polymer and has a dual absorption band before and after 500 nm, corresponding red and blue regions of the visible spectrum .
Safety and Hazards
The specific uses and experimental conditions of this compound may vary, and a detailed assessment of its safety and risks should be conducted . As an organic compound, care should be taken to avoid contact with skin, eyes, and respiratory tract, and appropriate protective measures should be taken if necessary .
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl(2-oxa-9-azaspiro[4.5]decan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c17-14(13-12-11(8-21-13)19-6-7-20-12)16-4-1-2-15(9-16)3-5-18-10-15/h8H,1-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTULNYCRRSESD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)CN(C1)C(=O)C3=C4C(=CS3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-oxa-7-azaspiro[4.5]decane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5507282.png)
![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5507283.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5507284.png)

![methyl 4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5507311.png)
![4-(1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5507321.png)


![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5507349.png)

![7-(2-ethoxyethyl)-8-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5507365.png)
![(4-{5-[(methylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5507368.png)

![{1-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-ethylpiperidin-3-yl}methanol](/img/structure/B5507375.png)